This compound is a novel, non-adenosine triphosphate (ATP) competitive, small molecule tyrosine kinase inhibitor [1] [2]. Its primary known mechanism of action is the inhibition of key kinases implicated in hematological malignancies, most notably Janus kinase 2 (JAK2) and Bcr-Abl [1] [2]. Its non-ATP competitive nature is a key differentiator, as it allows the compound to bind to the target kinases differently than traditional ATP-competitive inhibitors, potentially overcoming resistance mechanisms that can develop against drugs like imatinib and nilotinib [1]. Preclinical evidence suggests that by inhibiting these kinases, this compound prevents their phosphorylation activity, which is crucial for signaling pathways that promote cell division and survival in cancer cells, leading to decreased proliferation and increased apoptosis (programmed cell death) in malignant cells [1].
The compound was developed by Aegera Therapeutics and had reached a Phase 1 clinical trial for the treatment of blood cancers, though no results or updates from this trial are available in the search results [2].
The table below summarizes the core chemical and physical properties of this compound as identified in the search results.
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O [1] |
| Molecular Weight | 306.36 g/mol [1] |
| Elemental Composition | Carbon (C): 70.6%, Hydrogen (H): 5.9%, Nitrogen (N): 18.3%, Oxygen (O): 5.2% [1] |
| IUPAC Name | Not specified in available data [1] |
| Solubility | Soluble in DMSO; not soluble in water [1] |
| Storage Conditions | Dry, dark and at 0 - 4 °C for short term or -20 °C for long term [1] |
| Purity | >98% (for research-grade material) [1] |
This compound's profile can be contrasted with other kinase inhibitors used in oncology. Its non-ATP competitive mechanism is its most distinctive feature.
| Compound Name | Primary Target Kinase(s) | Mechanism of Inhibition | Reported Clinical Status (as of search data) |
|---|---|---|---|
| This compound | JAK2, Bcr-Abl | Non-ATP competitive inhibitor | Phase 1 clinical trials [1] [2] |
| Imatinib | Bcr-Abl | ATP competitive inhibitor | Approved for CML [1] |
| Ruxolitinib | JAK1 & JAK2 | ATP competitive inhibitor | Approved for myelofibrosis [1] |
| Nilotinib | Bcr-Abl | ATP competitive inhibitor | Approved for CML [1] |
While detailed, specific protocols for this compound were not found, the following workflow synthesizes standard methodologies that research groups would employ to validate its mechanism of action, based on the information available.
Proposed workflow for characterizing this compound from in vitro to clinical stages.
This initial stage aims to confirm the direct interaction of this compound with its intended targets and the resulting cellular effects.
This stage tests the efficacy of the compound in a live animal model.
It is important to interpret the available data with the understanding that research on this compound appears to be from over a decade ago, with no recent updates located [2]. The field of kinase inhibitor development has advanced significantly since this compound was in Phase 1. The "AEG" prefix is also used for a distinct protein, AEG-1 (Astrocyte Elevated Gene-1), which is an oncogene involved in multiple signaling pathways and tumor progression [3]. While this compound was named by Aegera Therapeutics, its relationship to the AEG-1 protein pathway is not explicitly defined in the available data.
To advance your research, I would recommend:
The table below summarizes the core molecular characteristics of AEG-41174 [1]:
| Parameter | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O |
| Molecular Weight | 306.36 g/mol |
| Elemental Composition | Carbon: 70.6%, Hydrogen: 5.9%, Nitrogen: 18.3%, Oxygen: 5.2% |
| Classification | Small molecule tyrosine kinase inhibitor |
| IUPAC Name | Not specified in available literature |
| CAS Number | Not publicly available |
| Solubility | Soluble in DMSO; not soluble in water |
Structural Features & Physical Properties: The structure contains multiple aromatic and likely heterocyclic rings with nitrogen atoms, which are crucial for its binding affinity and biological activity. It is described as a solid, crystalline powder at room temperature. For research purposes, it should be stored dry and dark at 0-4°C for short-term or -20°C for long-term preservation [1].
This compound functions as a non-ATP competitive inhibitor, binding to the active sites of specific kinases differently than adenosine triphosphate (ATP). This unique mechanism may help overcome resistance to traditional ATP-competitive inhibitors [1].
This compound inhibits key kinases, reducing proliferation and inducing apoptosis in cancer cells [1].
The table below compares this compound with other kinase inhibitors [1]:
| Compound Name | Primary Target Kinase(s) | Mechanism of Inhibition | Clinical Status |
|---|---|---|---|
| This compound | JAK2, Bcr-Abl | Non-ATP competitive | Phase 1 clinical trials |
| Imatinib | Bcr-Abl | ATP competitive | Approved for CML |
| Nilotinib | Bcr-Abl | ATP competitive | Approved for CML |
| Ruxolitinib | JAK1 & JAK2 | ATP competitive | Approved for myelofibrosis |
This compound's non-ATP competitive mechanism is its key differentiator, potentially making it effective against cancers that have developed resistance to drugs like Imatinib and Nilotinib [1].
This compound is primarily used in preclinical oncology research to study its effects on cancer cell proliferation, apoptosis, and signaling pathways. Research indicates potential for use in combination therapies to enhance sensitivity to existing chemotherapy agents [1].
Typical In Vitro Assay Protocol:
This compound is a mechanistically distinct tyrosine kinase inhibitor with potential for overcoming treatment resistance in cancers driven by JAK2 and Bcr-Abl. Please note that available information is several years old, and its current development status may have changed.
AEG-41174 functions by inhibiting key kinases involved in cell proliferation and survival. The diagram below illustrates the signaling pathways it targets and its proposed mechanism.
> The JAK2-STAT5 signaling pathway and the site of inhibition by this compound.
Targeting the JAK2-STAT5 Pathway: The JAK2-STAT5 pathway is a crucial signaling cascade that transmits information from cytokine signals outside the cell to the nucleus, activating genes that promote cell growth, survival, and proliferation [1] [2]. In many cancers, including prostate cancer and myeloproliferative neoplasms, this pathway becomes constitutively active, driving disease progression [1] [3]. This compound is designed to directly inhibit JAK2 kinase activity [4].
Non-ATP Competitive Inhibition: Unlike first-generation kinase inhibitors (e.g., imatinib, ruxolitinib) that compete with ATP for binding in the kinase domain's active site, this compound is a non-ATP competitive inhibitor [4]. This means it binds to a different site on the JAK2 enzyme, which may allow it to overcome resistance mechanisms that can develop against ATP-competitive drugs [4].
Early-phase research and the compound's profile suggest its potential in oncology.
Synergistic Potential in Oncology: this compound was part of Aegera Therapeutics' oncology pipeline. Preclinical studies on a related Aegera compound, AEG40826 (an IAP inhibitor), demonstrated dramatic synergistic activity against various cancers, including prostate, breast, and lung cancer, when combined with TRAIL receptor antibodies [5]. This indicates that Aegera's strategy involved targeting apoptotic pathways, and this compound's JAK2/Bcr-Abl inhibition fits within this broader therapeutic approach.
Relevance in Solid Tumors: While many JAK2 inhibitors are developed for hematological cancers, evidence suggests the JAK2-STAT5 pathway is critically important in solid tumors like prostate cancer [1]. Activation of this pathway promotes castrate-resistant prostate cancer growth and resistance to second-generation anti-androgens like enzalutamide [1]. Inhibiting wild-type JAK2 (not just mutated forms) is a promising strategy for advanced prostate cancer, positioning this compound as a potential candidate for such applications [1].
For researchers aiming to validate and build upon the profile of this compound, the following experimental approaches are critical.
| Experimental Goal | Recommended Protocol | Key Readouts & Measurements |
|---|---|---|
| Kinase Inhibition Profiling | Use Homogeneous Time-Resolved Fluorescence (HTRF) assays or similar kinase activity platforms [3]. Incubate recombinant JAK family proteins (JAK1, JAK2, JAK3, TYK2) with this compound across a concentration gradient. | IC₅₀ values for each kinase. Selectivity profile to confirm primary target is JAK2 and determine off-target effects [3]. |
| Cellular Efficacy & Mechanism | Use cell lines with relevant targets (e.g., HEL for JAK2V617F; Bcr-Abl+ lines for CML) [3]. Treat cells with this compound for 24-72 hours. | Cell viability (IC₅₀) via MTS/CellTiter-Glo assays [3]. Apoptosis via Annexin V/PI staining and flow cytometry [3]. Cell cycle arrest via PI staining and flow cytometry [3]. |
| Target Engagement Validation | Perform Western Blotting on treated cell lysates. Probe for phospho-JAK2 (Y1007/1008), total JAK2, phospho-STAT5 (Y694), and total STAT5 [3]. | Reduction in p-JAK2 and p-STAT5 levels. Downregulation of Bcl-2 (STAT target). Upregulation of Bax (pro-apoptotic) [3]. |
| In Vivo Efficacy | Establish xenograft mouse models (e.g., HEL cells). Administer this compound orally at determined doses. Monitor tumor volume and body weight [3]. | Tumor growth inhibition. Tumor volume and weight compared to control. Toxicity indicators (body weight loss) [3]. |
The table below summarizes the core technical information for this compound from the search results.
| Attribute | Description |
|---|---|
| Name | This compound [1] |
| Classification | Novel, non-ATP competitive, small molecule tyrosine kinase inhibitor [1] [2] |
| Primary Targets | Janus kinase 2 (JAK2), Bcr-Abl [1] |
| Clinical Status | Phase 1 clinical trials (as of a 2019 source, for hematological malignancies) [1] [2] |
| Molecular Formula | C₁₈H₁₈N₄O [1] |
| Molecular Weight | 306.36 g/mol [1] |
| Solubility | Soluble in DMSO; not soluble in water [1] |
| Mechanism Overview | Binds to the active sites of target kinases, preventing their phosphorylation activity in a manner that does not compete with ATP. This is crucial for disrupting signaling pathways that promote cell division and survival in cancer cells [1]. |
This compound functions as a non-ATP competitive inhibitor, which is a key feature for its potential to overcome drug resistance [1] [3]. The following diagram illustrates its reported positioning within oncogenic signaling pathways.
This compound inhibits key kinases JAK2 and Bcr-Abl, disrupting pro-survival signals and promoting cancer cell death [1].
AEG-41174 is a novel, small-molecule tyrosine kinase inhibitor investigated for its potential in treating hematological malignancies [1]. Its key distinguishing feature is its non-adenosine triphosphate (ATP) competitive mechanism, which may allow it to overcome resistance to earlier ATP-competitive inhibitors [1].
The table below summarizes the core molecular and mechanistic characteristics of this compound:
| Property | Description |
|---|---|
| Primary Targets | Janus kinase 2 (JAK2), Bcr-Abl [1] |
| Secondary Target | Potentially FLT3 (based on similar compounds) [1] |
| Mechanism of Action | Non-ATP competitive tyrosine kinase inhibitor [1] |
| Molecular Formula | C₁₈H₁₈N₄O [1] |
| Molecular Weight | 306.36 g/mol [1] |
| Solubility | Soluble in DMSO; not soluble in water [1] |
| Clinical Status (as of 2019) | Phase 1 clinical trial for blood cancers [2] |
This compound functions by binding to the active sites of specific tyrosine kinases, preventing their phosphorylation activity [1]. This inhibition disrupts crucial signaling pathways that promote cell division and survival in cancer cells, leading to decreased proliferation and increased apoptosis (programmed cell death) [1].
The following diagram illustrates the proposed signaling pathways affected by this compound and its role in inducing apoptosis in cancer cells.
This mechanism is distinct from first-generation inhibitors like Imatinib and Nilotinib, potentially offering a therapeutic avenue for resistant cancers [1].
| Compound Name | Target Kinase(s) | Mechanism | Clinical Status |
|---|---|---|---|
| This compound | JAK2, Bcr-Abl | Non-ATP competitive inhibitor | Phase 1 trials [1] |
| Imatinib | Bcr-Abl | ATP competitive inhibitor | Approved for CML [1] |
| Ruxolitinib | JAK1 & JAK2 | ATP competitive inhibitor | Approved for myelofibrosis [1] |
| Nilotinib | Bcr-Abl | ATP competitive inhibitor | Approved for CML [1] |
The table below summarizes the available technical and development information for AEG-41174:
| Profile Aspect | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O [1] |
| Molecular Weight | 306.36 g/mol [1] |
| Mechanism of Action | Non-adenosine triphosphate competitive tyrosine kinase inhibitor [1] |
| Primary Targets | Janus kinase 2 (JAK2), Bcr-Abl [1] |
| Indication | Hematological malignancies (in clinical trials) [1] |
| Clinical Status | Phase 1 (as of search results) [1] |
| Solubility | Soluble in DMSO; not soluble in water [1] |
Since specific protocols for this compound are not available in the search results, the following table outlines the standard design of a Phase 1 oncology trial, which provides context for how the this compound trial is likely structured [2] [3]:
| Trial Element | Typical Design in Oncology Phase 1 Trials |
|---|---|
| Primary Objective | Evaluate safety, toxicity, and determine the Maximum Tolerated Dose (MTD) [2]. |
| Primary Endpoints | Incidence of Dose-Limiting Toxicities (DLTs), MTD [2]. |
| Secondary/Exploratory Endpoints | Preliminary signs of efficacy, pharmacokinetics (PK) [2]. |
| Study Population | Patients with the disease (e.g., specific cancer type) [2] [3]. |
| Sample Size | 12-20 subjects [2] to 20-100 participants [3]. |
| Number of Sites | Typically 1-5 specialized sites [2]. |
| Duration | Several months to a year (e.g., 6-10 months enrollment) [2] [3]. |
The diagram below illustrates the known signaling pathways and biological role of its target protein, AEG-1/MTDH/LYRIC, which this compound is designed to inhibit [1] [4].
The table below summarizes the core chemical and physical properties of AEG-41174:
| Parameter | Specification |
|---|---|
| Drug Type | Small molecule drug [1] |
| Molecular Formula | C₁₈H₁₈N₄O [2] |
| Molecular Weight | 306.36 g/mol [2] |
| Elemental Composition | C (70.6%), H (5.9%), N (18.3%), O (5.2%) [2] |
| IUPAC Name | Not publicly specified [2] |
| Solubility | Soluble in DMSO; not soluble in water [2] |
| Storage Conditions | Dry, dark and at 0 - 4 °C for short term or -20 °C for long term [2] |
| Mechanism of Action | Non-ATP competitive tyrosine kinase inhibitor [3] |
This compound functions as a non-ATP competitive inhibitor, primarily targeting tyrosine kinases implicated in hematological cancers [3]. Its primary known targets are:
The non-ATP competitive mechanism is a key differentiator. Unlike first-generation inhibitors like imatinib, which bind to the ATP-binding site of the kinase, this compound binds to a different site. This unique mode of action allowed it to potentially overcome resistance mutations that arise in the ATP-binding pocket, making it a promising candidate for treating resistant cancers [2].
By inhibiting JAK2, Bcr-Abl, and FLT3, this compound disrupts crucial pro-survival and proliferation signals within cancer cells. This disruption can lead to:
The diagram below illustrates the proposed signaling pathways targeted by this compound and its consequent effects on cancer cells.
This compound was developed by Aegera Therapeutics [3] [4]. The drug candidate reached Phase 1 clinical trials for Hematologic Neoplasms in the United States and Germany [1]. However, its development was ultimately discontinued [1] [4]. The acquisition of Aegera Therapeutics by Pharmascience in May 2011 appears to be a significant event in the timeline of this compound [4].
The table below positions this compound among other kinase inhibitors, highlighting its unique mechanism.
| Compound Name | Primary Target(s) | Mechanism | Clinical Status |
|---|---|---|---|
| This compound | JAK2, Bcr-Abl, FLT3 | Non-ATP competitive inhibitor | Discontinued (Phase 1) [1] |
| Imatinib | Bcr-Abl | ATP competitive inhibitor | Approved for CML [2] |
| Ruxolitinib | JAK1 & JAK2 | ATP competitive inhibitor | Approved for myelofibrosis [2] |
| Nilotinib | Bcr-Abl | ATP competitive inhibitor | Approved for CML [2] |
While the search results do not contain detailed, step-by-step experimental protocols for this compound, they provide key parameters that can guide assay design.
Inhibitor of Apoptosis (IAP) proteins are a family of anti-apoptotic regulators that promote cancer cell survival and resistance to therapy. They are characterized by the presence of one to three Baculovirus IAP Repeat (BIR) domains [1] [2].
The human IAP family consists of eight members, with the following being the most studied in the context of cancer therapy:
| IAP Family Member | Gene Name(s) | Primary Functions & Characteristics |
|---|---|---|
| XIAP | BIRC4 | Most potent direct inhibitor of caspases-3, -7, and -9 [3] [4] |
| cIAP1 & cIAP2 | BIRC2, BIRC3 | E3 ubiquitin ligases; key regulators of NF-κB signaling and death receptor pathways [3] [5] [4] |
| Survivin | BIRC5 | Regulates cell division and apoptosis inhibition; strongly associated with poor prognosis [1] [6] |
| ML-IAP (Livin) | BIRC7 | Overexpressed in melanomas; inhibits apoptosis and binds SMAC [1] [7] |
| NAIP | BIRC1 | Involved in innate immune response [1] |
| Apollon | BIRC6 | Large IAP; E3 ubiquitin ligase for SMAC and caspase-9 [1] |
| ILP-2 | BIRC8 | Testis-specific IAP [1] |
A key mechanism of IAP inhibition is through the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases). Upon apoptosis induction, SMAC is released into the cytosol and binds to the BIR domains of IAPs, displacing and freeing the caspases to execute cell death [3] [4]. This interaction is the foundation for developing SMAC mimetics as IAP antagonists.
The following diagram illustrates the core mechanism of how IAP antagonists (SMAC mimetics) promote cell death.
Core mechanism of IAP antagonism: SMAC or mimetics bind IAPs, releasing caspases to induce apoptosis.
AEG41174 is a small molecule IAP inhibitor developed by Aegera Therapeutics. According to a 2019 press release, it was characterized as a "novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl," and was reported to be in a Phase 1 clinical trial at that time [8]. It was part of a portfolio that also included other candidates like AEG40826 (a potent IAP antagonist) and AEG35156 (a XIAP-targeting antisense oligonucleotide) [8].
It is important to note that the development of IAP antagonists has advanced significantly, with many candidates progressing further than AEG41174. The table below summarizes key IAP antagonists to provide context for the field.
| Compound Name | Chemical Type / Key Features | Primary Targets & Notes | Highest Reported Phase |
|---|---|---|---|
| AEG41174 | Small molecule, non-ATP competitive TKI [8] | JAK2, Bcr-Abl; Phase I (status as of 2019) [8] | Phase I |
| Birinapant (TL32711) | Bivalent SMAC mimetic [7] | XIAP (Kd: 45 nM), cIAP1 (Kd: <1 nM); promotes cIAP degradation [7] | Phase II |
| Xevinapant (AT-406/Debio 1143) | Oral SMAC mimetic/antagonist [2] [7] | XIAP, cIAP1, cIAP2 [7] | Phase III |
| LCL161 | Oral IAP inhibitor [9] [7] | XIAP, cIAP1; promotes cIAP1 degradation and inhibits TNF-mediated NF-κB activation [7] | Phase II |
| Tolinapant (ASTX660) | Oral non-peptidomimetic antagonist [7] | Dual antagonist of cIAP and XIAP [7] | Phase II |
| GDC-0152 | Peptidomimetic antagonist [1] [7] | Pan-IAP binder (XIAP, cIAP1, cIAP2, ML-IAP) [7] | Phase I |
For researchers designing experiments with IAP antagonists, here are key methodologies and mechanistic considerations based on the literature.
The table below summarizes the key technical data for AEG-41174:
| Attribute | Details |
|---|---|
| Drug Type | Small molecule drug [1] |
| Primary Mechanism | Non-adenosine triphosphate (ATP) competitive tyrosine kinase inhibitor [2] [3] |
| Primary Targets | Tyrosine-protein kinase JAK2 (Janus kinase 2), Tyrosine-protein kinase receptor FLT3, Bcr-Abl [2] [1] |
| Highest Phase of Development | Phase 1 (Discontinued) [1] |
| Indication (in trials) | Hematologic Neoplasms [1] |
| Molecular Formula | C₁₈H₁₈N₄O [2] |
| Molecular Weight | 306.36 g/mol [2] |
| Synonym | AEG 41174, AEG41174, LS-104 [1] |
| Solubility | Soluble in DMSO; not soluble in water [2] |
This compound was designed to inhibit several therapeutically significant kinases implicated in cancer cell proliferation and survival [2].
This compound was developed by Aegera Therapeutics Inc., a clinical-stage biotechnology company founded in 1997 and headquartered in Quebec, Canada [4] [3].
The table positions this compound among other kinase inhibitors, highlighting its unique potential mechanism.
| Compound Name | Target Kinase(s) | Mechanism | Clinical Status |
|---|---|---|---|
| This compound | Janus kinase 2 (JAK2), Bcr-Abl | Non-ATP competitive inhibitor | Phase 1 (Discontinued) [2] [1] |
| Imatinib | Bcr-Abl | ATP competitive inhibitor | Approved for CML [2] |
| Ruxolitinib | Janus kinase 1 & 2 | ATP competitive inhibitor | Approved for myelofibrosis [2] |
| Nilotinib | Bcr-Abl | ATP competitive inhibitor | Approved for CML [2] |
For researchers continuing to study compounds with similar mechanisms, here are key experimental aspects based on available data.
This compound was a first-in-class non-ATP competitive kinase inhibitor with a novel mechanism. Its discontinuation in Phase 1 highlights the challenges in drug development. Research on its specific molecular interactions and clinical trial data could provide valuable insights for developing next-generation kinase inhibitors.
The table below summarizes the core chemical, biological, and development information for this compound.
| Attribute | Description |
|---|---|
| Chemical Identity | |
| • Molecular Formula | C₁₈H₁₈N₄O [1] |
| • Molecular Weight | 306.36 g/mol [1] |
| • Solubility | Soluble in DMSO; not soluble in water [1] |
| • Purity in Research | Typically >98% [1] |
| Mechanism of Action | |
| • Primary Mechanism | Non-adenosine triphosphate (ATP) competitive tyrosine kinase inhibitor [1] [2] |
| • Primary Targets | Janus kinase 2 (JAK2), Bcr-Abl [1] [2] |
| • Key Differentiator | Its non-ATP competitive mechanism may allow it to overcome resistance to ATP-competitive inhibitors like Imatinib [1] |
| Development Status (as of 2019) | |
| • Highest Phase Reached | Phase 1 clinical trial [1] [2] |
| • Indication (in trial) | Blood cancers (hematological malignancies) [1] |
| • Developing Company | Aegera Therapeutics Inc. [2] |
This compound is a small molecule designed to inhibit specific tyrosine kinases, which are enzymes that play a critical role in cell signaling, survival, and proliferation, particularly in cancer cells [1].
The diagram below illustrates its primary mechanism and the key signaling pathways it targets.
This compound inhibits JAK2 and Bcr-Abl kinases to block pro-survival and anti-apoptotic signaling in cancer cells
The "AEG" prefix in this compound originates from Astrocyte Elevated Gene-1 (AEG-1) [1] [3]. AEG-1, also known as MTDH/LYRIC, is an oncoprotein that is overexpressed in many cancers and is associated with tumor progression, metastasis, and chemoresistance [3]. This compound, the small molecule inhibitor, was developed to target pathways connected to the biology of the AEG-1 protein [1].
The information gathered has significant limitations for a comprehensive 2025 review:
To build a more current and in-depth review, I suggest you:
This compound is a novel, small-molecule tyrosine kinase inhibitor. Its primary mechanism of action is the non-adenosine triphosphate (ATP) competitive inhibition of key kinases, including Janus kinase 2 (JAK2) and Bcr-Abl [1] [2]. This distinct mechanism may allow it to overcome resistance to traditional ATP-competitive inhibitors [1]. The table below summarizes its key characteristics:
| Parameter | Description |
|---|---|
| Drug Type | Small molecule drug [3] |
| Primary Targets | JAK2, Bcr-Abl [1] [3] |
| Other Potential Target | FLT3 [3] |
| Mechanism | Non-ATP competitive tyrosine kinase inhibitor [1] [2] |
| Solubility | Soluble in DMSO; not soluble in water [1] |
| Clinical Status | Discontinued after Phase 1 trials for hematologic neoplasms [3] |
You can design effective experiments by applying standard oncology drug discovery assays tailored to its known mechanism. The following workflows outline the key steps for cytotoxicity and mechanism-of-action assays.
Diagram 1: General workflow for assessing the cytotoxic effects or impact on cell viability of this compound.
Diagram 2: A workflow for investigating the Mechanism of Action (MoA) of this compound, focusing on kinase inhibition and downstream effects.
These assays determine the compound's ability to kill cancer cells or inhibit their proliferation.
These assays confirm that this compound is hitting its intended targets and elucidate the downstream effects.
These are critical in early drug discovery to predict a compound's in vivo half-life and bioavailability [5].
The table below summarizes critical parameters to plan for in your this compound assays.
| Assay Type | Key Parameters to Define | Controls to Include |
|---|---|---|
| Cytotoxicity | Cell line, seeding density, drug exposure time, concentration range, endpoint detection method. | Vehicle (DMSO), untreated cells, positive cytotoxicity control. |
| Kinase Inhibition | Kinase enzyme concentration, ATP concentration, substrate, incubation time. | No-inhibitor control (100% activity), negative control. |
| Metabolic Stability | Microsomal protein concentration, co-factor concentration (NADPH), incubation time. | Zero-time point control, no-cofactor control. |
I hope this structured overview assists in planning your research on this compound. Would you like more detailed steps for a specific assay type, such as the MTT protocol or Western blotting for phospho-proteins?
Basic Properties & Mechanism of Action
This compound is a novel, small-molecule tyrosine kinase inhibitor. Its key distinguishing mechanism is that it is non-adenosine triphosphate (ATP) competitive. This means it binds to the kinase enzymes at a site different from the ATP-binding site, a property that may help overcome resistance mechanisms common to ATP-competitive inhibitors like Imatinib and Nilotinib [1] [2].
Its primary targets are therapeutically significant kinases, including Janus kinase 2 (JAK2) and Bcr-Abl, which are implicated in various hematological malignancies [1] [2]. The table below summarizes its core characteristics:
| Property | Description |
|---|---|
| IUPAC Name | Not specified in available data |
| Molecular Formula | C₁₈H₁₈N₄O [1] |
| Molecular Weight | 306.36 g/mol [1] |
| Solubility | Soluble in DMSO; not soluble in water [1] |
| Recommended Storage | Dry, dark, at 0 - 4 °C (short term) or -20 °C (long term) [1] |
| Clinical Status | Phase 1 clinical trials (as of a 2019 update) [2] |
While specific protocols for this compound are not published, the following framework outlines critical steps for conducting in vitro studies with any investigational compound, based on established oncology research practices.
1. Cell Line Selection and Authentication
2. Stock Solution Preparation
3. In Vitro Efficacy and Viability Assays
4. Target Engagement and Mechanism Studies
The following diagram visualizes the core experimental workflow and the key signaling pathways targeted by this compound.
Basic Information & Status
| Parameter | Description |
|---|---|
| Drug Type | Small molecule drug [1] |
| Primary Mechanism | Non-ATP competitive tyrosine kinase inhibitor [2] |
| Primary Targets | JAK2, Bcr-Abl [2] [1] |
| Secondary Target | FLT3 (as per some sources) [1] |
| Highest Phase | Discontinued (Phase 1) [1] |
| Active Indication | Hematologic Neoplasms (was under investigation) [1] |
Molecular & Physicochemical Properties
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O [2] |
| Molecular Weight | 306.36 g/mol [2] |
| Solubility | Soluble in DMSO; not soluble in water [2] |
| Physical Form | Solid powder [2] |
| Storage | -20°C for long term; protect from light and moisture [2] |
The search results did not specify tested combinations for this compound. However, its mechanism suggests potential synergistic partners:
While this compound-specific protocols are unavailable, you can design experiments based on established oncology combination therapy principles [3] [4]. The diagram below outlines a high-level workflow for developing and validating a combination therapy.
Key Considerations for Protocol Design:
To proceed with your project, I suggest these alternative research strategies:
| Compound Name | Target Kinase(s) | Mechanism | Clinical Status |
|---|---|---|---|
| This compound | JAK2, Bcr-Abl | Non-ATP competitive inhibitor | Discontinued (Phase 1) |
| Imatinib | Bcr-Abl | ATP competitive inhibitor | Approved for CML |
| Ruxolitinib | JAK1 & JAK2 | ATP competitive inhibitor | Approved for myelofibrosis |
| Nilotinib | Bcr-Abl | ATP competitive inhibitor | Approved for CML |
Source: [2]
AEG-41174 is a novel, non-adenosine triphosphate (ATP) competitive, small-molecule tyrosine kinase inhibitor [1] [2]. Its primary known targets are Janus kinase 2 (JAK2) and Bcr-Abl, kinases implicated in various hematological malignancies. Its unique non-ATP competitive mechanism may allow it to overcome resistance to conventional ATP-competitive inhibitors like imatinib and nilotinib [1]. The compound was reported to be in a Phase 1 clinical trial for blood cancers, though the current status is unclear [2].
Table 1: Core Chemical and Physical Properties of this compound
| Parameter | Specification / Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O [1] |
| Molecular Weight | 306.36 g/mol [1] |
| Physical Form | Solid powder [1] |
| Solubility | Soluble in DMSO; not soluble in water [1] |
| Recommended Storage | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term [1] |
| Reported Purity | >98% (for research-grade material) [1] |
Specific, peer-reviewed methodologies for this compound are not available. The following protocols are inferred from standard practices for in vitro kinase inhibitor characterization and the general biological context of its targets.
This protocol aims to quantify the inhibitory activity of this compound against its primary targets, JAK2 and Bcr-Abl.
Table 2: Example In Vitro Dose-Response Data Structure
| This compound Concentration (nM) | Normalized Kinase Activity (%) (JAK2) | Normalized Kinase Activity (%) (Bcr-Abl) |
|---|---|---|
| 0.1 | 98 | 99 |
| 1 | 95 | 92 |
| 10 | 70 | 65 |
| 100 | 25 | 20 |
| 1000 | 5 | 4 |
| IC₅₀ Value | ~50 nM | ~40 nM |
> Note: The values in Table 2 are illustrative examples based on the compound's described potency [1] [2]. Actual experimental values must be empirically determined.
This protocol assesses the functional effect of this compound on cancer cell viability.
This compound inhibits key oncogenic kinases, leading to disruption of downstream survival and proliferation signals and ultimately inducing apoptosis in cancer cells [1] [2]. The diagram below illustrates this proposed mechanism.
Diagram 1: Proposed mechanism of action of this compound. The inhibitor binds to JAK2 and Bcr-Abl kinases, blocking their activity and downstream survival signals, which leads to the induction of apoptosis in cancer cells.
AEG-41174 is a novel, non-adenosine triphosphate (ATP) competitive small-molecule tyrosine kinase inhibitor primarily targeting Janus kinase 2 (JAK2) and Bcr-Abl, which are implicated in various hematological malignancies [1]. Its ability to inhibit these key kinases disrupts crucial signaling pathways that promote cell division and survival in cancer cells, leading to decreased proliferation and increased apoptosis [1]. This document provides detailed methodologies for detecting and quantifying apoptosis in cells treated with this compound, which is essential for evaluating its efficacy and mechanism of action in a research setting.
This compound functions as a tyrosine kinase inhibitor (TKI) by binding to the active sites of JAK2 and Bcr-Abl, preventing their phosphorylation activity [1]. Unlike traditional TKIs like Imatinib and Nilotinib, which are ATP-competitive, this compound has a non-ATP competitive mechanism, potentially allowing it to overcome resistance mechanisms that limit the efficacy of other inhibitors [1].
The inhibition of these kinases can trigger apoptosis primarily through the intrinsic (mitochondrial) pathway. This pathway is characterized by mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol [2] [3]. Cytochrome c then combines with Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, culminating in cell death [2].
The following diagram illustrates the key apoptotic pathways, highlighting the potential points of induction by this compound.
Selecting the appropriate assay depends on the specific apoptotic parameter being measured, the required throughput, and the available instrumentation. The table below summarizes key quantitative data for common methods used to study apoptosis induced by compounds like this compound.
Table 1: Comparison of Quantitative Apoptosis Assays for this compound Research
| Assay Method | Key Feature | Typical Assay Time | Relative Cost | Information Provided | Best Suited For |
|---|---|---|---|---|---|
| Annexin V/Propidium Iodide (PI) [4] | Detects PS externalization (early apoptosis) and membrane integrity (late apoptosis/necrosis). | ~30 minutes incubation, plus analysis time [4]. | $$ | Distinguishes live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations [4]. | Early-stage screening and dose-response studies for this compound. |
| TUNEL Assay [5] | Labels DNA strand breaks (late-stage apoptosis). | ~1 hour incubation at 37°C, plus processing time [5]. | $$$ ($327 for 50 tests, AAT Bioquest) [5] | Direct, quantitative analysis of DNA fragmentation; amenable to flow cytometry and microscopy [5]. | Confirming commitment to apoptosis in late-stage studies. |
| Caspase Activity Assays [6] | Measures activation of initiator (e.g., Casp-8, -9) and executioner (e.g., Casp-3, -7) caspases. | Varies by kit (typically 1-4 hours). | $$ | Provides mechanistic insight into which apoptotic pathway is activated [6]. | Mechanistic studies to determine if this compound triggers intrinsic (Casp-9) or extrinsic (Casp-8) pathways. |
| JC-1 Mitochondrial Membrane Potential [7] [6] | Detects loss of mitochondrial membrane potential (ΔΨm), an early intrinsic pathway event. | ~30 minutes incubation, plus analysis time. | $$ | Shift from red (JC-1 aggregates, high ΔΨm) to green (JC-1 monomers, low ΔΨm) fluorescence [6]. | Investigating the role of mitochondrial dysfunction in this compound-induced apoptosis. |
| DNA Gel Laddering [5] | Visualizes internucleosomal DNA cleavage. | Several hours for DNA extraction and gel electrophoresis. | $ | Qualitative "ladder" pattern of DNA fragments (180-200 bp) [5]. | Low-cost, initial confirmation of apoptotic DNA fragmentation. |
This protocol is optimized for detecting early apoptosis in both suspension and adherent cell lines treated with this compound, based on established methods [4].
Workflow Overview:
Reagents:
Procedure:
Data Interpretation:
This protocol is based on fluorogenic TUNEL assays (e.g., AAT Bioquest's Cell Meter) for the quantitative analysis of late-stage apoptosis [5].
Reagents:
Procedure:
Note: A key advantage of some commercial TUNEL assays is the elimination of sodium cacodylate from the reaction buffer, making the procedure safer and reducing background noise [5].
Measuring the activity of executioner caspases provides a direct functional readout of apoptosis commitment.
Reagents:
Procedure:
When treating cells with this compound, expect a dose- and time-dependent increase in the percentage of cells positive for apoptotic markers.
Always include appropriate controls:
This section covers methods to directly measure the enzymatic activity of JAK2 and the inhibitory potency of compounds.
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay This is a common, direct method for measuring kinase activity and inhibitor potency in a cell-free system [1].
2. General In Vitro Kinase Assay Protocol Another established protocol involves heterologous expression and purification of JAK kinases, followed by activity and inhibition measurements [2].
These assays evaluate the functional biological effects of JAK2 inhibition in a cellular context.
1. Cell Proliferation/Viability Assay This assay tests the ability of an inhibitor to block the growth of cells dependent on JAK2 signaling.
2. Analysis of Pathway Phosphorylation by Western Blot This method confirms that the compound acts on-target by inhibiting JAK2 and its downstream signaling.
3. Apoptosis and Cell Cycle Analysis This assesses whether inhibition of JAK2 leads to programmed cell death or cell cycle arrest.
The table below summarizes the core assays for profiling a JAK2 inhibitor.
| Assay Type | Measured Parameter | Key Readout | Experimental System |
|---|---|---|---|
| HTRF Kinase Assay | Direct enzyme inhibition | IC₅₀ against JAK2 | Cell-free [1] |
| Cell Proliferation | Anti-proliferative effect | IC₅₀ on cell viability | JAK2-mutant cell lines (e.g., HEL) [1] |
| Western Blot | Target engagement & pathway modulation | Reduction in p-JAK2, p-STAT3/5 | JAK2-mutant cell lines [1] [3] |
| Flow Cytometry | Induction of apoptosis & cell cycle arrest | % of Annexin-V+/PI- cells | JAK2-mutant cell lines [1] |
| Colony Formation | Effect on primary hematopoietic progenitors | Number of erythroid colonies | Primary cells from MPN patients [1] |
To help visualize the experimental process and the biological target, the following diagrams outline the core JAK-STAT signaling pathway and a generalized workflow for conducting these assays.
When designing these assays, keep the following points in mind:
You can evaluate a compound's activity through biochemical assays using purified kinase and cell-based assays that provide a physiological context. The table below summarizes these key approaches.
| Assay Type | Key Measurement | Example Methods | Key Advantages |
|---|---|---|---|
| Biochemical Assay [1] [2] | Direct kinase inhibition | Solid-phase kinase assay with peptide substrates (e.g., Abltide); MRM mass spectrometry [2] | Measures direct target engagement; high throughput capability. |
| Cellular Assay [1] [3] | Inhibition in a cellular context | Treatment of Bcr-Abl+ cells (e.g., K562), followed by lysis and kinase activity measurement or phospho-protein analysis [1] | Accounts for cell permeability, metabolic activity, and off-target effects. |
Here are detailed methodologies for key experiments that can be adapted for profiling AEG-41174.
This protocol is adapted from a study that treated K562 cells (a human CML-derived cell line expressing Bcr-Abl) with inhibitors in a filter-bottom 96-well plate, followed by in-plate lysis and kinase activity detection [1].
Cell Preparation and Treatment:
Cell Lysis and Lysate Collection:
Kinase Activity Measurement (Solid-Phase Kinase Assay):
This protocol uses a cell-penetrating peptide biosensor and highly sensitive Mass Spectrometry (MS) for detection, suitable for low cell numbers [2].
Biosensor Design and Synthesis: The biosensor typically contains three functional modules [2]:
Cell Treatment and Biosensor Incubation:
Sample Preparation and MRM Analysis:
The diagrams below outline the general workflow for inhibitor testing and the key signaling pathways affected by Bcr-Abl that your experiments can investigate.
Diagram 1: A generalized workflow for testing Bcr-Abl kinase inhibitors, showcasing key steps from cell treatment to data analysis. Specific measurement methods are highlighted in the lower section [1] [2] [3].
Diagram 2: Key signaling pathways constitutively activated by the BCR-ABL oncoprotein, leading to the pathological features of CML. A successful inhibitor would suppress these signaling cascades [4] [5] [6].
When profiling a compound like this compound, keep the following points in mind:
Based on the available chemical supplier information, here is a summary of what is known about this compound [1].
Table 1: Characteristics of this compound
| Feature | Description |
|---|---|
| IUPAC Name | Not specified in available data |
| Molecular Formula | Reported as C₁₈H₁₈N₄O |
| Molecular Weight | 306.36 g/mol |
| Description | A novel, non-adenosine triphosphate competitive small molecule tyrosine kinase inhibitor. |
| Primary Targets | Janus kinase 2 (JAK2) and Bcr-Abl kinase. |
| Mechanism of Action | Functions as a non-ATP competitive inhibitor, potentially overcoming resistance mechanisms of traditional TKIs. |
| Clinical Status | Phase 1 clinical trials for hematological malignancies. |
| Solubility | Soluble in DMSO, not in water. |
| Storage | -20°C for long term; store dry and protected from light. |
Note on Data Reliability: The information in [1] comes from a commercial chemical supplier's website and lacks references to peer-reviewed literature. The molecular formula was presented with conflicting information on the same page, which warrants verification through primary literature for rigorous research use.
For preclinical efficacy testing of a compound like this compound, researchers typically choose between two main types of xenograft models [2].
Table 2: Comparison of CDX and PDX Xenograft Models
| Feature | Cell Line-Derived Xenograft (CDX) | Patient-Derived Xenograft (PDX) |
|---|---|---|
| Source | Established, immortalized cancer cell lines (e.g., MDA-MB-231 for TNBC) [3]. | Fresh tumor tissue from patient surgeries or biopsies [4] [5]. |
| Engraftment | Tumor cells are injected, often suspended in Matrigel [3]. | Tumor tissue pieces (2-3 mm³) are implanted [4] [2]. |
| Advantages | Highly reproducible, rapid tumor growth, cost-effective, easier to genetically manipulate [2]. | Retains original tumor heterogeneity, microenvironment (stroma, ECM), and is more clinically predictive [4] [5] [2]. |
| Disadvantages | Lacks tumor heterogeneity, adapted to in vitro conditions (genetic drift), less predictive of clinical response [4] [5]. | More expensive, time-consuming (months), requires immunodeficient mice, immune system is compromised [4] [2]. |
| Best For | Initial, high-throughput drug screening; studying specific molecular pathways. | Co-clinical trials; biomarker discovery; personalized medicine; evaluating stromal contributions [4] [5]. |
The following workflow outlines the general steps for establishing a xenograft model, adaptable for both CDX and PDX approaches.
Sample Preparation [4] [3] [2]:
Host Mouse Preparation [4] [5]:
Tumor Implantation [4] [3] [2]:
Monitoring, Passage, and Drug Testing [4] [3]:
Given its profile, you could consider the following approaches for evaluating this compound in xenograft models:
Be aware of these common challenges when working with xenograft models [4] [5] [2]:
Since direct methodology for this compound is unavailable, I suggest:
Selecting the appropriate expression system is critical for producing the protein target of a compound like AEG-41174. The table below compares the common systems [1]:
| System | Typical Yields | Key Advantages | Key Challenges | Best For |
|---|---|---|---|---|
| Bacterial (E. coli) | High (mg to g/L) | Rapid, low-cost, high yields | Lack of complex PTMs; protein misfolding/inclusion bodies | Non-glycosylated proteins, robust enzymes [1] |
| Mammalian (e.g., HEK, CHO cells) | Variable (mg/L) | Most native PTMs (e.g., glycosylation), functional activity | Slow growth, expensive, demanding culture conditions | Complex mammalian proteins, antibodies, functional assays [1] |
| Insect (Baculovirus) | High (up to 500 mg/L) | Eukaryotic PTMs, scalable to high density | Time-consuming virus production, challenging culture | Proteins needing eukaryotic modifications at larger scale [1] |
| Yeast | High | Fast growth, inexpensive, some PTMs | Glycosylation differs from mammals | Eukaryotic proteins not requiring mammalian glycosylation [1] |
| Cell-Free | Low to moderate | Fast, flexible, can incorporate non-natural amino acids | Not sustainable for large-scale production | High-throughput screening, toxic proteins [1] |
The system choice depends on the protein's origin, the required post-translational modifications, the need for solubility and correct folding, and the intended application [1].
Once a protein is expressed, various techniques are used to analyze its identity, quantity, size, and structure. The following workflow outlines a common pathway for protein separation, detection, and identification.
Here are detailed protocols for some of the core techniques shown in the workflow.
1. Protein Separation by SDS-PAGE [2] [3]
2. Protein Detection by Western Blot [2]
3. Protein Identification by Mass Spectrometry [2]
This compound is a novel, small-molecule tyrosine kinase inhibitor that primarily targets Janus kinase 2 (JAK2) and Bcr-Abl. Its key characteristic is that it is a non-adenosine triphosphate (ATP) competitive inhibitor, which may allow it to overcome resistance mechanisms that can limit the efficacy of older ATP-binding inhibitors like imatinib [4].
To perform a complete protein expression analysis for a compound like this compound, you would typically need to:
AEG-41174 represents a novel class of tyrosine kinase inhibitors currently undergoing Phase 1 clinical trials for hematological malignancies. This small molecule therapeutic exhibits a unique binding mechanism that differentiates it from conventional kinase inhibitors, potentially addressing limitations of existing targeted therapies. Developed by Aegera Therapeutics, this compound has shown promise in preclinical models for its ability to target key kinases implicated in cancer progression, particularly Janus kinase 2 (JAK2) and Bcr-Abl, both of which play critical roles in cellular proliferation and survival pathways in blood cancers [1] [2].
The molecular characteristics of this compound include a defined chemical structure (C₁₈H₁₈N₄O) with a molecular weight of 306.36 g/mol, placing it within the optimal range for potential drug development. Its distinctive feature as a non-adenosine triphosphate (ATP) competitive inhibitor potentially allows it to overcome resistance mechanisms that often limit the efficacy of traditional ATP-binding inhibitors like imatinib and nilotinib. This mechanism enables this compound to bind to the active sites of target kinases through alternative molecular interactions, preventing their phosphorylation activity and disrupting crucial signaling pathways that promote cell division and survival in malignant cells [1].
This compound functions through multi-kinase inhibition with primary activity against JAK2 and Bcr-Abl kinases. The JAK-STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, with constitutive activation of JAK2 being implicated in various myeloproliferative neoplasms. Simultaneously, the Bcr-Abl fusion protein represents the driving oncogene in chronic myeloid leukemia (CML) and select acute lymphoblastic leukemias. By targeting both pathways, this compound potentially addresses multiple hematological malignancies with a single therapeutic agent. The compound's non-ATP competitive binding allows it to interact with the enzyme's active site differently than ATP, potentially enhancing selectivity and reducing off-target effects [1].
Beyond direct kinase inhibition, this compound demonstrates additional mechanisms that contribute to its anti-cancer effects. Research indicates the compound interacts with the nuclear factor kappa B (NF-κB) pathway, leading to reduced expression of genes that promote tumor growth and metastasis. This pathway modulation enhances apoptotic signaling in malignant cells, potentially synergizing with its primary kinase inhibition. The compound has been shown to reduce tumor growth and enhance sensitivity to chemotherapy in certain cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. These multi-faceted effects position this compound as a promising candidate for both monotherapy and combination regimens [1].
The initial clinical development of this compound follows a standard Phase I structure with specific adaptations for its novel mechanism. The primary objectives include determining the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and recommended Phase II dose (RP2D). Additional objectives focus on characterizing the pharmacokinetic and pharmacodynamic profile of the compound, including its absorption, distribution, metabolism, and excretion properties. The trial population typically consists of cancer patients without established therapeutic options or where new options may be feasible, with a focus on hematological malignancies given the compound's target profile [3].
Phase I trials for oncology drugs like this compound typically employ a 3+3 dose escalation design, where cohorts of patients receive progressively higher dose levels until the MTD is determined. The specific endpoints measured include the incidence and severity of adverse events (graded according to NCI CTCAE criteria), dose reductions and discontinuations, and pharmacokinetic parameters such as C~max~, T~max~, AUC, and half-life. Disease response may be assessed as a secondary endpoint using appropriate criteria such as the RECIST guidelines for solid tumors or leukemia-specific response criteria for hematological malignancies, though the primary focus remains safety and tolerability [3].
Following successful Phase I development, Phase II trials for this compound would focus on preliminary efficacy assessment in specific patient populations. These trials may be designed as single-arm studies investigating the compound's activity in defined hematological malignancies, potentially including myeloproliferative neoplasms with JAK2 mutations or CML patients with resistance to prior Bcr-Abl inhibitors. The primary endpoints would typically focus on clinical response measures such as overall response rate, with secondary endpoints including duration of response, progression-free survival, and continued evaluation of safety and tolerability [3].
Table 1: Key Objectives by Clinical Trial Phase
| Phase | Primary Objectives | Key Endpoints | Patient Population |
|---|
| Phase I | Determine MTD and DLTs Establish RP2D Characterize PK/PD profile | Incidence/severity of AEs Dose reductions/discontinuations C~max~, T~max~, AUC, half-life | Advanced cancer patients without established therapeutic options | | Phase II | Preliminary efficacy assessment Further safety evaluation | Overall response rate Duration of response Progression-free survival | Specific hematological malignancies (e.g., MPN, CML) | | Phase III | Confirm efficacy vs. standard of care Comprehensive safety assessment | Overall survival Quality of life measures Long-term safety profile | Larger populations with specific cancer types |
A comprehensive biomarker strategy is essential for the clinical development of this compound. Given its mechanism of action, potential predictive biomarkers include JAK2 mutation status (particularly V617F mutation) for myeloproliferative neoplasms and Bcr-Abl mutation profiles for CML patients. Additional exploratory biomarkers may include phospho-STAT levels as a pharmacodynamic marker of JAK2 pathway inhibition and expression levels of IAP proteins given the potential interaction with apoptotic pathways. These biomarkers could aid in patient stratification and response prediction, potentially enhancing the therapeutic index by identifying patients most likely to benefit from treatment [3] [1].
The patient selection criteria should balance scientific rationale with practical considerations. Initial Phase I trials may enroll patients with various advanced hematological malignancies, while later-phase trials would focus on specific populations based on preliminary efficacy signals and biological rationale. Importantly, assessment of prior treatments is crucial, particularly in CML where the sequence of tyrosine kinase inhibitors significantly impacts treatment outcomes. The inclusion of patients with resistance to existing therapies represents a strategic approach to address unmet medical needs while demonstrating the compound's unique value proposition [3].
The assessment of kinase inhibition represents a core component of the pharmacological profiling of this compound. The following protocol details a standard approach for evaluating inhibition of JAK2 and Bcr-Abl kinases:
Reagent Preparation: Prepare kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl~2~, 1 mM EGTA, 2 mM DTT), ATP solution (freshly prepared at appropriate concentration), and substrate solution (poly-Glu-Tyr 4:1 for JAK2, Abltide for Bcr-Abl). Prepare this compound in DMSO with serial dilutions to cover a concentration range from 0.1 nM to 10 μM, including a DMSO-only control.
Assay Procedure: In a 96-well plate, add 10 μL of kinase solution (JAK2 or Bcr-Abl at predetermined concentration), 10 μL of this compound at various concentrations or control solutions, and pre-incubate for 15 minutes at 30°C. Initiate the reaction by adding 30 μL of substrate/ATP mixture containing 0.1 μg/μL substrate and ATP at K~m~ concentration. Incubate for 60 minutes at 30°C, then stop the reaction by adding 50 μL of 1% phosphoric acid.
Detection and Analysis: Transfer 75 μL of stopped reaction to a phosphocellulose plate, wash three times with 0.1% phosphoric acid, then add 100 μL/well scintillation fluid for counting in a microplate scintillation counter. Calculate percentage inhibition relative to DMSO control and determine IC~50~ values using non-linear regression analysis of the dose-response data [1].
Evaluation of anti-proliferative effects across relevant hematological cell lines provides critical information on the cellular response to this compound:
Cell Culture and Treatment: Maintain appropriate hematological cell lines (e.g., HEL for JAK2-mutated erythroleukemia, K562 for Bcr-Abl-positive CML) in recommended media with 10% FBS. Plate cells in 96-well plates at 5,000 cells/well and allow to adhere overnight. Treat cells with this compound across a concentration range (typically 0.1 nM to 10 μM) in triplicate, including vehicle controls.
Viability Assessment: After 72 hours of treatment, assess cell viability using MTT or Alamar Blue assays. For MTT, add 10 μL of 5 mg/mL MTT solution per well and incubate for 4 hours at 37°C. Carefully remove media and dissolve formed formazan crystals in 100 μL DMSO. Measure absorbance at 570 nm with a reference wavelength of 630 nm.
Data Analysis: Calculate percentage viability relative to vehicle-treated controls and determine IC~50~ values using non-linear regression. Parallel assessment of apoptosis via Annexin V/propidium iodide staining and flow cytometry provides additional mechanistic insights into the cell death pathways engaged by this compound treatment [1].
Table 2: Key Pharmacological Properties of this compound
| Property | Description | Assessment Method |
|---|---|---|
| Primary Targets | JAK2, Bcr-Abl | Kinase inhibition assays |
| Binding Mechanism | Non-ATP competitive | Enzyme kinetics |
| Molecular Weight | 306.36 g/mol | Mass spectrometry |
| Chemical Formula | C₁₈H₁₈N₄O | Elemental analysis |
| Solubility | Soluble in DMSO, not in water | Solubility assays |
| Purity | >98% | HPLC analysis |
| Storage Conditions | -20°C for long term, protected from light | Stability studies |
Appropriate sample size calculation is critical for ensuring clinical trials have sufficient power to detect meaningful treatment effects. For Phase I dose-escalation studies, sample size is typically determined by the escalation scheme rather than formal power calculations. A standard 3+3 design generally requires 15-30 patients depending on the number of dose levels explored and the toxicity profile observed. For Phase II trials, sample size should be calculated based on the primary endpoint, with single-arm studies typically requiring 25-50 patients to estimate response rates with reasonable confidence intervals, and randomized Phase II trials potentially requiring larger sample sizes depending on the effect size to be detected [3].
A comprehensive statistical analysis plan should be finalized before trial initiation. For Phase I trials, the primary analysis focuses on descriptive statistics for safety endpoints, with dose-limiting toxicities summarized by dose level. Pharmacokinetic parameters will be summarized using descriptive statistics, and potential exposure-response relationships may be explored using regression models. For Phase II trials, the primary efficacy analysis will typically focus on response rates with exact binomial confidence intervals, while time-to-event endpoints like progression-free survival will be analyzed using Kaplan-Meier methods. All analyses should follow the intent-to-treat principle, with additional pre-specified sensitivity analyses to assess the robustness of findings [3].
This compound represents a promising therapeutic candidate in the landscape of kinase inhibitors for hematological malignancies. Its unique non-ATP competitive mechanism positions it as a potential option for patients who have developed resistance to conventional ATP-competitive inhibitors. The clinical development strategy outlined in this document provides a framework for systematically evaluating its safety, efficacy, and optimal use in defined patient populations. Future research directions may include combination therapy approaches with conventional chemotherapeutic agents or other targeted therapies, expansion into additional indications based on mechanistic rationale, and development of predictive biomarker panels to enable personalized treatment approaches [1] [2].
The successful development of this compound will depend on careful attention to the principles of clinical trial design specific to oncology therapeutics, with appropriate phase transition criteria and focus on patient populations most likely to benefit from its unique mechanism. As with all targeted therapies, understanding resistance mechanisms that may emerge during treatment will be crucial for maximizing its clinical utility and guiding subsequent drug development efforts. The protocols and methodologies detailed in this document provide a foundation for the rigorous clinical evaluation necessary to establish the therapeutic value of this promising agent [3] [1].
This compound is a novel, small-molecule tyrosine kinase inhibitor with a unique non-adenosine triphosphate (ATP) competitive binding mechanism. This first-in-class compound primarily targets therapeutically significant kinases including Janus kinase 2 (JAK2) and Bcr-Abl, which are implicated in various hematological malignancies. The molecular characteristics of this compound are summarized in Table 1 [1].
Table 1: Molecular Characteristics of this compound
| Parameter | Specification |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O |
| Molecular Weight | 306.36 g/mol |
| Elemental Composition | Carbon: 70.6%, Hydrogen: 5.9%, Nitrogen: 18.3%, Oxygen: 5.2% |
| Solubility | Soluble in DMSO, not in water |
| Storage Conditions | Dry, dark at 0-4°C (short-term) or -20°C (long-term) |
| Purity | >98% |
This compound has progressed to Phase 1 clinical trials for evaluation in treating blood cancers. Its development represents an innovative approach in targeted cancer therapy, particularly due to its mechanism of circumventing ATP-binding site mutations that often confer resistance to conventional kinase inhibitors. The compound has been identified as a critical player in cancer progression through its regulation of Astrocyte Elevated Gene-1, a protein associated with tumor growth and metastasis across multiple cancer types, including breast and liver cancers [1].
This compound exhibits its biological activity through a distinct binding modality that differentiates it from traditional tyrosine kinase inhibitors. As a non-ATP competitive inhibitor, this compound interacts with the kinase active site through allosteric mechanisms rather than competing directly with ATP binding. This unique binding profile allows this compound to maintain efficacy against cancer cells that have developed resistance to ATP-competitive inhibitors such as imatinib and nilotinib [1].
The structural configuration of this compound contains multiple aromatic rings arranged in a specific three-dimensional orientation that optimizes interaction with target kinases. These aromatic systems include nitrogen-containing heterocycles that are crucial for forming key hydrogen bonding interactions with the binding pocket of target kinases. This spatial arrangement creates a complementary topology to the kinase binding site, enhancing both binding affinity and target selectivity [1].
This compound modulates several critical signaling cascades implicated in oncogenesis and cancer progression. The primary and secondary signaling pathways affected by this compound are visualized below:
The diagram above illustrates how this compound primarily targets JAK2-STAT signaling pathways, which are crucial in hematological malignancy proliferation, while simultaneously inhibiting Bcr-Abl and potentially FLT3 kinases. Additionally, this compound modulates the nuclear factor kappa B (NF-κB) pathway, leading to reduced expression of genes that promote tumor growth and metastasis. The combined effect of these inhibitions results in decreased cancer cell proliferation, diminished survival signaling, and enhanced apoptosis induction in malignant cells [1].
Eligibility criteria are fundamental prerequisites for the success of clinical trials, directly impacting the validity and generalizability of study results. Well-defined patient selection criteria ensure subject safety, enhance data integrity, and determine the external validity of trial outcomes. In the context of this compound trials, appropriate patient selection is particularly crucial given the compound's specific mechanism of action targeting defined kinase pathways [2] [3] [4].
The inclusion criteria define the key features of the target population that investigators will use to answer their research question, while exclusion criteria identify characteristics that could interfere with study success or increase participant risk. These criteria must be carefully balanced to maximize both patient safety and scientific validity while enabling efficient participant recruitment [3].
Based on the mechanism of action and developmental stage of this compound, the following inclusion criteria are recommended for Phase 2/3 clinical trials:
Table 2: Inclusion Criteria for this compound Clinical Trials
| Category | Inclusion Criteria |
|---|
| Diagnostic | 1. Histologically confirmed hematological malignancies (CML, ALL, MPN) with JAK2 or Bcr-Abl alterations 2. Disease progression after prior tyrosine kinase inhibitor therapy 3. Measurable disease parameters per disease-specific criteria | | Prior Therapy | 1. Failed at least one line of standard therapy 2. Adequate washout period from previous treatments (≥5 half-lives) 3. Resolution of prior therapy toxicities to Grade ≤1 | | Clinical Status | 1. Age ≥18 years 2. ECOG performance status 0-2 3. Life expectancy ≥3 months 4. Adequate organ function defined as:
These inclusion criteria are designed to select a patient population most likely to benefit from this compound while ensuring patient safety and adherence to protocol requirements. The focus on specific genetic alterations aligns with the mechanism of action of this compound, potentially enhancing clinical response rates and providing meaningful efficacy data [1] [5] [3].
Exclusion criteria aim to protect patient safety and ensure the integrity of collected data. The following exclusion criteria are recommended:
Table 3: Exclusion Criteria for this compound Clinical Trials
| Category | Exclusion Criteria |
|---|
| Clinical | 1. Uncontrolled CNS involvement 2. Active infection requiring systemic therapy 3. Significant cardiac dysfunction (NYHA Class III/IV, LVEF <50%) 4. Uncontrolled comorbid conditions 5. Pregnancy or lactation | | Treatment History | 1. Prior specific resistance mutations contraindicating this compound 2. Allogeneic stem cell transplant within 6 months 3. GVHD requiring immunosuppressive therapy 4. Major surgery within 4 weeks of study entry | | Laboratory | 1. Uncorrectable electrolyte abnormalities 2. Coagulopathy increasing bleeding risk (INR >1.5) 3. Hepatic impairment exceeding Child-Pugh B | | Other | 1. Inability to provide informed consent 2. Psychological conditions compromising protocol compliance 3. History of non-adherence to medical regimens 4. Participation in other investigational trials within 30 days |
These exclusion criteria address factors that could limit interpretability of study results, increase risk of adverse events, or lead to premature study discontinuation. The criteria follow established clinical research principles to maintain scientific integrity while prioritizing patient safety [2] [3].
For clinical development of this compound, a comprehensive research protocol must be developed that adheres to Good Clinical Practice (GCP) guidelines and international standards. The protocol should include the following key elements as recommended by the World Health Organization and other regulatory bodies [6] [7]:
The methodology section should include specific information about This compound administration, including dosage form, strength, packaging, and storage conditions. Given the compound's solubility characteristics (soluble in DMSO, not in water), special attention should be paid to the formulation development and administration route in the protocol [1] [6].
The research protocol must include detailed information on statistical considerations and data management practices [6] [7]:
Additionally, the protocol should address quality assurance measures, including monitoring plans, data verification procedures, and handling of protocol deviations. As this compound is investigated in patients with serious hematological conditions, special attention should be paid to adverse event reporting and risk-benefit assessment throughout the trial [6].
Given the targeted mechanism of this compound, implementing a biomarker-driven patient selection strategy is essential for maximizing clinical development success. This approach should incorporate [5]:
The workflow for modern patient selection incorporating biomarker assessment can be visualized as follows:
Emerging technologies are transforming patient selection for clinical trials. Artificial intelligence and natural language processing (NLP) approaches can significantly enhance the efficiency and precision of patient screening for this compound trials [4]:
These advanced approaches can address traditional challenges in clinical trial recruitment, particularly for targeted therapies like this compound that require specific molecular characteristics for optimal patient selection. Implementation of these technologies may improve recruitment efficiency, enhance patient-trial matching, and ultimately accelerate clinical development timelines [4].
The development of this compound represents an innovative approach in targeted cancer therapy, leveraging its unique non-ATP competitive mechanism to overcome limitations of conventional kinase inhibitors. Carefully designed patient selection criteria are essential for successful clinical evaluation of this compound, with particular emphasis on biomarker-enriched populations most likely to derive clinical benefit.
The application notes and research protocol framework presented herein provide a foundation for the rational clinical development of this compound, incorporating both established methodological principles and emerging technologies for patient selection. As the development program advances, continuous refinement of selection criteria based on accumulating clinical and molecular data will be crucial for maximizing the therapeutic potential of this promising agent.
The table below summarizes the key physicochemical properties of AEG-41174 relevant for experimental preparation.
| Property | Specification |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O [1] |
| Molecular Weight | 306.36 g/mol [1] |
| Solubility in DMSO | Soluble [1] |
| Solubility in Water | Not soluble [1] |
| Recommended Storage | Dry, dark, at 0 - 4 °C (short term) or -20 °C (long term) [1] |
This protocol is for creating a concentrated stock solution, which is the standard method for handling water-insoluble compounds like this compound.
The table below addresses common problems researchers might encounter.
| Issue | Possible Cause | Solution & Recommendations |
|---|
| Precipitation in Aqueous Buffers | Final DMSO concentration too low; compound exceeds its solubility in aqueous media. | • Ensure the final DMSO concentration in your assay is ≤ 0.1-1.0% (v/v). • Add the stock solution to the buffered media while vortexing to ensure rapid mixing. • Test a range of final concentrations to find the stability limit. | | Inconsistent Biological Activity | Degradation of stock solution over time; precipitation in the assay well. | • Always prepare fresh aliquots for critical experiments. Avoid repeated freeze-thaw cycles (>3 is not recommended). • Visually inspect assay plates for precipitate under a microscope. | | Low Apparent Solubility | Use of non-anhydrous DMSO; water absorbed from humidity during weighing. | • Use only fresh, high-quality, anhydrous DMSO. Keep the DMSO bottle tightly sealed. • Perform the weighing step quickly in a dry environment to minimize water absorption by the hygroscopic powder. |
Q1: Can I use solvents other than DMSO to dissolve this compound? While DMSO is the recommended and most widely used solvent, you may explore other polar aprotic solvents like dimethylformamide (DMF) for specific applications. However, their biocompatibility in cellular assays is often worse than DMSO. Water and most alcohols are not suitable as the compound is not soluble in them [1].
Q2: What is the maximum tolerated concentration of DMSO in cell-based assays? For most mammalian cell lines, the maximum tolerated concentration is 0.5% to 1.0% (v/v). Exceeding this can induce cytotoxic effects and compromise experimental results. Always include a vehicle control with the same concentration of DMSO in your experiments.
Q3: How stable are my aliquots of this compound stock solution? When stored properly at -20 °C or -80 °C, protected from light and moisture, a DMSO stock solution is typically stable for 6 to 12 months. For optimal performance, using the solution within 3-6 months is advisable. Always visually inspect for precipitation or discoloration before use.
The following diagram outlines the logical workflow for preparing and using this compound in experiments, helping to prevent common pitfalls.
The table below summarizes the core profile of AEG-41174 and theorizes potential resistance mechanisms based on its known targets and general oncobiology.
| Aspect | Details on this compound | Potential Resistance Mechanisms |
|---|---|---|
| Primary Targets | Janus kinase 2 (JAK2), Bcr-Abl [1] | On-target mutations in kinase domain of JAK2 or Bcr-Abl, reducing drug binding affinity [2] [3]. |
| Mechanism of Action | Non-adenosine triphosphate (ATP) competitive inhibitor [1] | Off-target activation of bypass signaling pathways (e.g., PI3K/AKT, MAPK) sustaining cell survival [4] [5] [3]. |
| Clinical Status | Phase 1 clinical trials (as of 2021) for hematological malignancies [1] | Tumor microenvironment (TME)-induced resistance via cytokines from fibroblasts or macrophages activating survival pathways [4]. |
| Related Oncogene | Regulates Astrocyte Elevated Gene-1 (AEG-1), linked to chemoresistance [4] [6] | AEG-1 overexpression promoting survival, angiogenesis, and fibrosis, contributing to a resistant phenotype [6]. |
To systematically identify the cause of resistance in your models, you can follow this general workflow, which is adapted from standard practices in the field.
Detailed Methodologies:
Step 1: Genetic Profiling
Step 2: Signal Pathway Analysis
Step 3: Tumor Microenvironment (TME) Analysis
Step 4: Functional Validation
This compound's activity is linked to the AEG-1 oncogene, which is a known master regulator of resistance. The diagram below illustrates how AEG-1 contributes to a treatment-resistant phenotype through multiple signaling pathways.
Q1: What is the primary advantage of this compound's mechanism of action? A1: As a non-ATP competitive inhibitor, this compound binds to a different site on the target kinase than conventional ATP-competitive inhibitors (e.g., Imatinib). This allows it to potentially overcome resistance caused by mutations in the ATP-binding pocket [1].
Q2: Our lab has established a resistant line. Where should we begin troubleshooting? A2: Start with Steps 1 and 2 of the experimental workflow. Simultaneously profile the genetic makeup and signaling pathway activation of your resistant line compared to the parental line. This combined approach efficiently differentiates between on-target mutations and bypass signaling activation.
Q3: Are there any known biomarkers for this compound response or resistance? A3: Current research suggests that high expression of its primary targets (JAK2, Bcr-Abl) or the related oncogene AEG-1 might predict sensitivity. Conversely, elevated AEG-1 levels are strongly associated with a poor prognosis and a multifaceted resistance profile, making it a key biomarker to investigate [4] [6].
Q4: How does the tumor microenvironment contribute to resistance against targeted agents like this compound? A4: Cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs) can secrete factors like Hepatocyte Growth Factor (HGF) and Interleukin-6 (IL-6). These ligands activate their respective receptors (e.g., MET, GP130) on cancer cells, triggering intracellular survival pathways (e.g., PI3K/AKT, JAK/STAT) that bypass the inhibition imposed by the drug [4].
For any combination therapy experiment, understanding the single-agent profile is crucial. Here is a summary of the key data available for this compound.
Table 1: this compound Core Characteristics
| Characteristic | Description |
|---|---|
| IUPAC Name | Not specified in sources [1] |
| Molecular Formula | C₁₈H₁₈N₄O [1] |
| Molecular Weight | 306.36 g/mol [1] |
| Mechanism of Action | Non-ATP competitive tyrosine kinase inhibitor [1] |
| Primary Targets | Janus kinase 2 (JAK2), Bcr-Abl [1] |
| Clinical Status | Phase 1 clinical trials (for hematological malignancies) [1] |
| Solubility | Soluble in DMSO; not soluble in water [1] |
| Storage | -20°C for long term (months to years) [1] |
| Purity for Research | >98% [1] |
Traditional synergy models often conflate different effects. The Multidimensional Synergy of Combinations (MuSyC) framework is a modern approach that decouples synergy into two independent dimensions [2].
Table 2: Synergy Dimensions in the MuSyC Framework
| Parameter | Definition | Research Implication |
|---|---|---|
| Synergistic Potency (α) | Measures how much the presence of one drug decreases the EC₅₀ of the other. A value >1 indicates synergy [2]. | Enables dose reduction, potentially mitigating off-target toxicity while maintaining effect [2]. |
| Synergistic Efficacy (β) | Measures the percent change in the maximal effect (Eₘₐₓ) of the combination compared to the most efficacious single agent. A value >0 indicates synergy [2]. | Aims to achieve a therapeutic effect that is unattainable with either drug alone [2]. |
This distinction is critical. A combination might allow you to use lower doses of both drugs (high α) but not improve the overall cell kill (low β), or vice versa. Your experimental goals will determine which type of synergy is more valuable [2].
The following diagram outlines a generalized workflow for evaluating a new drug combination, like those involving this compound, based on the MuSyC methodology and computational approaches.
Assay interference occurs when a compound appears active not through genuine target interaction, but by disrupting the assay system itself. Alarmingly, up to 80–100% of initial screening hits can be artifacts if proper controls are not used [1]. AEG-41174 is a small molecule tyrosine kinase inhibitor. The table below summarizes its profile and potential interference risks [2].
| Property | Description |
|---|---|
| IUPAC Name | N/A |
| Molecular Formula | C₁₈H₁₈N₄O [2] |
| Molecular Weight | 306.36 g/mol [2] |
| Primary Targets | Janus kinase 2 (JAK2), Bcr-Abl [2] |
| Mechanism | Non-adenosine triphosphate (ATP) competitive inhibitor [2] |
| Solubility | Soluble in DMSO; not soluble in water [2] |
| Potential Interference Risks | Promiscuous/invalid hit; requires rigorous validation [1] |
Genuine activity is confirmed through multiple orthogonal assays demonstrating specific, dose-dependent, and mechanistically logical target engagement. Relying on a single assay type is insufficient due to multiple interference mechanisms [1].
PAINS (Pan Assay INterference compoundS) are chemotypes that often produce false-positive hits by non-specifically interfering with assay components. Over 60 FDA-approved drugs contain PAINS chemotypes, but this does not mean starting from a PAINS hit is viable for drug development [1].
A common artifact where molecules form colloids that non-specifically adsorb and inhibit proteins. Between 1-3% of molecules in screening libraries can aggregate, and this mechanism can account for up to 95% of initial "hits" [1].
Colloidal aggregation is a prevalent cause of artifactual activity [1].
This protocol distinguishes between irreversible binding and desired reversible inhibition [1].
Compounds that absorb light or fluoresce can interfere with assay detection [1].
A true inhibitor will show a logical SAR [1].
The following diagrams outline the recommended troubleshooting workflow and the primary signaling pathway targeted by this compound.
Diagram 1: this compound Assay Interference Troubleshooting Workflow.
Diagram 2: Primary Signaling Pathway of this compound.
This section provides a technical overview of AEG-41174, summarizing its key characteristics for researchers [1].
| Parameter | Description |
|---|---|
| IUPAC Name | Not specified in available data |
| Molecular Formula | C₁₈H₁₈N₄O [1] |
| Molecular Weight | 306.36 g/mol [1] |
| Primary Targets | Janus kinase 2 (JAK2), Bcr-Abl [1] |
| Mechanism | Non-adenosine triphosphate (ATP) competitive tyrosine kinase inhibitor [1] |
| Solubility | Soluble in DMSO; not soluble in water [1] |
| Recommended Storage | Dry, dark conditions at 0 - 4 °C (short-term, days to weeks) or -20 °C (long-term, months to years) [1] |
| Purity | >98% (for research-grade material) [1] |
In the absence of specific data for this compound, the following guidance is based on standard practices for handling small molecule inhibitors. You should validate all methods in your own laboratory.
A likely starting point for a stock solution is dissolving this compound in DMSO [1].
Q1: What is the recommended storage condition for this compound stock solutions? For long-term stability, store aliquoted stock solutions in DMSO at -20 °C or below. Always keep the solutions dry and protected from light. Avoid repeated freezing and thawing [1].
Q2: The compound seems to precipitate in my assay buffer. How can I improve solubility? this compound is not soluble in water [1]. To prevent precipitation:
Q3: How can I confirm the stability and potency of my stock solution over time?
The diagram below outlines a general workflow for evaluating the chemical stability of an this compound solution in DMSO over time [2] [3].
Procedure:
To obtain the specific stability data that was not available in this search, I suggest you:
The table below addresses common foundational questions in PK/PD research.
| Question | Expert Answer |
|---|---|
| What is the core difference between PK and PD? | Pharmacokinetics (PK) describes "what the body does to the drug," encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). Pharmacodynamics (PD) describes "what the drug does to the body," defining the relationship between drug concentration and its biological effect (therapeutic or toxic) [1] [2]. |
| Why are PK/PD studies critical in drug development? | They bridge the gap between administered dose, bodily exposure, and therapeutic outcome. This understanding helps in optimizing dosing regimens, explaining drug failure (inefficacy/toxicity), and guiding clinical trial design, thereby saving resources and time [1] [2]. |
| What are common causes of variable drug exposure (PK)? | Key factors include: Food effects (for oral drugs), Drug-drug interactions (inhibiting or inducing metabolism), Patient physiology (age, organ function), and Formulation properties affecting absorption [1] [2]. |
| Why might a drug show efficacy in models but fail in the clinic? | This can occur due to insufficient exposure at the target site (poor PK), an invalidated therapeutic target in humans, or the development of drug resistance, where the pathogen or tumor cells adapt and resume growth despite treatment [1] [3]. |
This problem can stem from pre-analytical, analytical, or biological factors.
When systemic drug levels are sufficient, the problem may lie in drug delivery or its mechanism of action.
Here are generalized methodologies for common experiments, which can be adapted for specific compounds like AEG-41174.
This study aims to characterize the basic ADME properties of a new drug candidate in an animal model [1].
Cmax: Maximum observed concentration.Tmax: Time to reach Cmax.AUC: Area under the concentration-time curve (reflects total exposure).t₁/₂: Elimination half-life.CL: Clearance.Vd: Volume of distribution.F: Oral Bioavailability.The following diagram illustrates the workflow and the key parameters derived from this type of study.
This model simulates human drug concentration-time profiles in a lab setting to study antibacterial effect and resistance [3].
The workflow for establishing and running this model is shown below.
The table below summarizes the key technical information available for this compound.
| Parameter | Description |
|---|---|
| IUPAC Name | Not specified in data [1] |
| Molecular Formula | C₁₈H₁₈N₄O [1] |
| Molecular Weight | 306.36 g/mol [1] |
| Primary Targets | Janus kinase 2 (JAK2), Bcr-Abl [1] |
| Mechanism | Non-adenosine triphosphate (non-ATP) competitive tyrosine kinase inhibitor [1] |
| Clinical Status | Phase 1 clinical trials (for hematological malignancies) [1] |
| Solubility | Soluble in DMSO; not soluble in water [1] |
| Storage | -20°C for long term (months to years); dry and dark conditions [1] |
This guide addresses common issues that can lead to failed biomarker discovery efforts, applicable to projects involving compounds like this compound.
| Problem Area | Potential Issue | Troubleshooting Steps & Validation |
|---|---|---|
| Study Design & Power | Inadequate sample size leading to underpowered study [2]. | Power analysis before study initiation. Use pilot data to estimate effect size and variability. |
| Data Quality & Preprocessing | Poor data quality or improper normalization [2]. | Implement rigorous Quality Control (QC). Standardize preprocessing pipelines. Document all parameters. |
| Model Selection & Overfitting | Model overfits training data and fails on validation sets [2]. | Use regularized methods (e.g., Glmnet [2]). Apply cross-validation. Combine multiple algorithms (e.g., Random Forest, XGBoost [2]) for robust feature selection. |
| Biomarker Validation | Candidate biomarker fails in independent cohorts [2]. | Essential step: Validate in separate, independent assays and datasets [2]. Use orthogonal assays (e.g., immunohistochemistry, ELISA) to confirm proteomic findings. |
This protocol outlines a general workflow to minimize failure risk, integrating methods from the search results.
1. Project Planning (Hypothesis & Design) - Define Objective: Clearly state if the goal is to find diagnostic, prognostic, predictive (e.g., response to this compound), or safety biomarkers [2]. - Sample Collection: Ensure appropriate sample type (e.g., blood, tissue) with matched controls [2]. For this compound, relevant models would be cell lines or patient-derived xenografts sensitive to JAK2 or Bcr-Abl inhibition [1]. - Power Analysis: Conduct a statistical power analysis to determine the minimum sample size needed to detect a meaningful effect, thus reducing false negatives and positives [2].
2. Data Generation & Preprocessing - Omics Profiling: Perform transcriptomic (RNA-seq) or proteomic (e.g., LC-MS/MS, Aptamer-based SOMAscan [3]) profiling on treated vs. control samples. - Quality Control (QC): - Transcriptomics: Check RNA integrity numbers (RIN > 7), read quality scores, and gene count distributions. - Proteomics: Assess mass accuracy, peptide intensity distributions, and replicate correlation. - Normalization & Batch Correction: Apply appropriate methods (e.g., TMM for RNA-seq, quantile normalization for arrays) to remove technical artifacts.
3. Biomarker Candidate Identification
- Differential Expression: Perform standard differential expression analysis (e.g., using limma [4]) to get an initial list of altered genes/proteins.
- Advanced Machine Learning Feature Selection: Go beyond single-gene analysis. Use multiple algorithms to identify robust features [2].
- Sparse Partial Least Squares (sPLS): Integrates dimension reduction with variable selection on two datasets [2].
- Random Forest / XGBoost: Provide feature importance scores from ensemble models [2]. Using multiple methods helps cross-validate candidate biomarkers.
4. Validation & Functional Analysis
- Independent Validation: The most critical step. Validate top candidate biomarkers in a completely separate and blinded cohort of samples [2].
- Functional Enrichment: Use tools like clusterProfiler [4] to perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis on the candidate list to interpret biological meaning.
- Network Analysis: For deeper insights, construct topological networks (as in the melanoma study [4]) to understand gene interactions and identify hub genes.
The following diagram illustrates the core computational workflow for biomarker identification and validation.
Q1: What are the key attributes of a clinically useful biomarker? A robust biomarker should be:
Q2: How does biomarker analysis differ from standard differential expression analysis? While differential expression (DE) identifies individual genes/proteins that are significantly altered between groups, biomarker analysis often aims to find a signature—a single gene or, more commonly, a panel of multiple features—that has predictive power for a specific outcome (e.g., drug response). DE is typically univariate, while advanced biomarker discovery uses multivariate machine learning models to find optimal combinations of features that are robust and generalizable [2].
Q3: Our team identified a strong candidate biomarker, but it failed to validate. What are the most common reasons for this? Failure in validation is often the result of one or more of the following:
Since public information on this compound is limited, your internal research is crucial. I suggest you:
This compound is a novel, non-adenosine triphosphate (ATP) competitive, small molecule tyrosine kinase inhibitor. Its primary targets are significant kinases like Janus kinase 2 (JAK2) and Bcr-Abl, which are implicated in various hematological malignancies (e.g., leukemia, lymphoma) [1].
The compound is currently in Phase 1 clinical trials to evaluate its efficacy in treating blood cancers [1]. Its unique non-ATP competitive mechanism may provide an advantage in overcoming resistance to traditional kinase inhibitors like Imatinib and Nilotinib [1]. Trials for such targeted therapies often face the challenge of recruiting patients with specific genetic markers or rare cancer types, making efficient and precise recruitment strategies critical.
The table below summarizes its key characteristics for easy reference [1].
| Parameter | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O |
| Molecular Weight | 306.36 g/mol |
| Primary Targets | JAK2, Bcr-Abl |
| Mechanism | Non-ATP competitive tyrosine kinase inhibitor |
| Clinical Stage | Phase 1 |
| Therapeutic Area | Oncology (Hematological Malignancies) |
Q1: What is the primary mechanism of action of this compound? this compound functions by binding to the active sites of tyrosine kinases like JAK2 and Bcr-Abl, preventing their phosphorylation activity. Unlike many traditional inhibitors, it is non-ATP competitive, meaning it binds to a different part of the enzyme, potentially overcoming common resistance mechanisms [1].
Q2: What are the key patient considerations for a trial involving this compound? Patients for a Phase 1 trial of this compound would likely need to have a confirmed hematological malignancy (e.g., specific types of leukemia) where the JAK2 or Bcr-Abl pathways are implicated. Key considerations include [2]:
Q3: Where can I find signaling pathway diagrams for this compound's targets? While a specific pathway for this compound is not available in the search results, you can explore detailed, interactive signaling pathways for its primary targets, JAK2 and Bcr-Abl, through resources like Cell Signaling Technology (CST). Their website provides pathway diagrams and related research products [3].
The following guides address common recruitment challenges, integrating modern strategies relevant to complex early-phase oncology trials.
Problem 1: Slow Enrollment and Inefficient Patient Screening This occurs when outreach fails to reach the narrow pool of eligible patients, leading to a high screen-failure rate at clinical sites.
The workflow below visualizes this optimized, data-driven recruitment process.
Problem 2: Patient Drop-Out and Retention Issues Patients may leave a trial due to the burden of frequent site visits, lack of communication, or unmet expectations.
Problem 3: Failure to Meet Diversity Enrollment Goals Clinical trials often fail to recruit a patient population that reflects the real-world demographics of the disease.
The table below positions this compound among other kinase inhibitors, highlighting its distinctive non-ATP competitive mechanism [1].
| Compound Name | Target Kinase(s) | Mechanism | Clinical Status |
|---|---|---|---|
| This compound | Janus kinase 2 (JAK2), Bcr-Abl | Non-ATP competitive inhibitor | Phase 1 |
| Imatinib | Bcr-Abl | ATP competitive inhibitor | Approved for CML |
| Ruxolitinib | Janus kinase 1 & 2 | ATP competitive inhibitor | Approved for myelofibrosis |
| Nilotinib | Bcr-Abl | ATP competitive inhibitor | Approved for CML |
The table below summarizes the key characteristics of this compound identified in the search results.
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O [1] |
| Molecular Weight | 306.36 g/mol [1] |
| Primary Targets | Janus kinase 2 (JAK2), Bcr-Abl [1] [2] |
| Secondary Target | FLT3 (potential, based on structural similarities) [1] |
| Mechanism | Non-ATP competitive tyrosine kinase inhibitor [1] [2] |
| Clinical Status | Phase 1 clinical trials (as of a 2019 source) [2] |
| Solubility | Soluble in DMSO; not soluble in water [1] |
This compound is a novel small molecule researched for its potential in treating hematological malignancies. Its non-ATP competitive mechanism is a key differentiator, potentially allowing it to overcome resistance to older ATP-competitive inhibitors like imatinib and nilotinib [1].
The following diagram illustrates its primary mechanism of action and the signaling pathways it impacts.
As the specific cross-reactivity panel for this compound is not available in the search results, the information below outlines the standard methodologies used to generate such data, which is crucial for the objective comparison you require.
Broad kinase screening is essential for identifying selective inhibitors and assessing off-target effects that could cause adverse events [3]. The following diagram outlines a typical workflow for generating cross-reactivity data.
Reaction Biology, a contract research organization, offers one of the largest kinase panels in the industry, profiling over 700 kinases [3]. They provide IC₅₀-based profiling, which is critical for accurately comparing the potency and selectivity of different kinase inhibitors [3].
To create the comprehensive comparison guide you require, consider these practical steps:
This compound is a novel, small-molecule tyrosine kinase inhibitor. Its primary mechanism and distinguishing feature is that it is a non-adenosine triphosphate (ATP) competitive inhibitor [1] [2]. This means it binds to its target kinases differently than most conventional inhibitors, which could potentially help in overcoming drug resistance in cancer therapy [1].
The table below summarizes its core characteristics based on the available data:
| Parameter | Description |
|---|---|
| Primary Targets | Janus kinase 2 (JAK2), Bcr-Abl [1] [2] |
| Mechanism | Non-ATP competitive tyrosine kinase inhibitor [1] [2] |
| Molecular Formula | C₁₈H₁₈N₄O [1] |
| Molecular Weight | 306.36 g/mol [1] |
| Solubility | Soluble in DMSO; not soluble in water [1] |
| Clinical Status | Phase 1 clinical trials (as of 2007/2008) [2] |
| Key Distinction | Potential to overcome resistance to ATP-competitive inhibitors like Imatinib [1] |
The following table positions this compound against other kinase inhibitors used in similar hematological malignancies.
| Compound Name | Primary Target(s) | Mechanism | Clinical Status |
|---|---|---|---|
| This compound | JAK2, Bcr-Abl | Non-ATP competitive inhibitor | Phase 1 [1] |
| Imatinib | Bcr-Abl | ATP competitive inhibitor | Approved for CML [1] |
| Nilotinib | Bcr-Abl | ATP competitive inhibitor | Approved for CML [1] |
| Ruxolitinib | JAK1 & JAK2 | ATP competitive inhibitor | Approved for myelofibrosis [1] |
The search results confirm that this compound inhibits key kinases like JAK2 and Bcr-Abl [1]. These kinases are part of critical signaling cascades (such as the JAK-STAT pathway) that promote cancer cell survival and proliferation. By blocking them, this compound induces apoptosis (programmed cell death) in cancer cells [1]. While specific details on this compound's synergy are limited, one source mentions that IAP inhibitors (a different class from Aegera Therapeutics) showed "dramatic synergistic activity" when combined with TRAIL receptor antibodies [2], illustrating the general principle of combination therapy in this research context.
The diagram below outlines a generalized experimental workflow for validating a compound like this compound, particularly in a combination setting.
Although the search results do not contain detailed protocols for this compound specifically, validation studies for kinase inhibitors typically rely on the following established methodologies:
The table below summarizes the available information on this compound's mechanism and status [1] [2]:
| Attribute | Description |
|---|---|
| Mechanism of Action | Non-adenosine triphosphate (ATP) competitive small-molecule tyrosine kinase inhibitor [1]. |
| Primary Targets | Janus kinase 2 (JAK2) and Bcr-Abl kinases [1]. |
| Indication (in trials) | Hematological malignancies (blood cancers) [1]. |
| Notable Feature | Its non-ATP competitive mechanism may help overcome resistance to older ATP-competitive inhibitors [1]. |
| Reported Status | Phase 1 clinical trial (as of a 2019 report) [2]. |
A direct comparison with "standard care" is not possible because Phase 1 trials are primarily designed to assess safety, dosing, and preliminary signs of efficacy in a small group of participants, rather than to prove superiority or inferiority to existing treatments.
This compound is designed to inhibit specific kinases that are crucial for the survival and proliferation of cancer cells [1]. The following diagram illustrates its distinct mechanism compared to standard inhibitors.
This unique mode of action allows this compound to bind to a different part of the kinase enzyme than the natural ATP molecule, which is the target for standard inhibitors. This is a key differentiator that could potentially make it effective against cancers that have developed resistance to conventional therapies [1].
While specific experimental protocols for this compound are not detailed in the search results, the following table outlines standard methodologies used in early-stage drug development to profile a compound like this.
| Research Area | Common In Vitro & In Vivo Models | Typical Readouts & Measurements |
|---|
| Target Engagement & Specificity | - Kinase activity assays
The table below summarizes the key characteristics of this compound found in the search results.
| Characteristic | Description |
|---|---|
| Primary Targets | Janus kinase 2 (JAK2) and Bcr-Abl [1]. |
| Mechanism | Non-adenosine triphosphate (ATP) competitive tyrosine kinase inhibitor [1]. |
| Clinical Status | Phase 1 clinical trials (as of the available data) [1]. |
| Reported Molecular Formula | C₁₈H₁₈N₄O [1]. |
| Reported Molecular Weight | 306.36 g/mol [1]. |
The existing information does not allow for a objective comparison of this compound's performance against other kinase family members because it lacks quantitative data on its specificity and potency across the kinome.
To obtain the information necessary for your guide, I suggest the following steps:
The methodologies cited in the search results for determining kinase specificity and inhibitor mechanisms are outlined below. You can use this as a reference for the "Experimental Protocols" section of your guide.
| Method Category | Protocol Description | Key Measurements |
|---|---|---|
| High-Throughput Specificity Screening | Combine bacterial surface-display of peptide libraries with fluorescence-activated cell sorting (FACS) and next-generation sequencing. Incubate the peptide library with a purified kinase, sort cells based on phosphorylation levels, and sequence the enriched peptides [4]. | Quantitative "enrichment score" for each substrate peptide, correlating with phosphorylation efficiency [4]. |
| Binding Affinity & Inhibition Assays | Systematic interrogation of inhibitors against a large panel of purified protein kinases using radiometric phospho-transfer methods or direct binding assays [3]. | Percent kinase inhibition (IC50) or direct binding affinity (Kd) for each kinase-inhibitor pair [3]. |
| Characterizing Allosteric Inhibition | Employ structural biology (X-ray crystallography, Cryo-EM) and biochemical assays to study inhibitors that bind outside the conserved ATP-binding pocket, such as those targeting unique cysteines (the "cysteinome") [5]. | Binding site location, conformational changes, and non-competitive kinetics. |
Since the search results do not contain a complete signaling pathway for this compound, the following diagram illustrates a general workflow for how its reported mechanism would impact JAK-STAT signaling, and how its specificity can be profiled.
The table below summarizes the available information on this compound's characteristics and preclinical status [1] [2]:
| Characteristic | Details on this compound |
|---|---|
| Molecular Classification | Small molecule tyrosine kinase inhibitor [2]. |
| Primary Mechanism of Action | Non-adenosine triphosphate (non-ATP) competitive inhibitor [2]. |
| Primary Targets | Janus kinase 2 (JAK2) and Bcr-Abl kinases [2]. |
| Therapeutic Area | Oncology (hematological malignancies) [2]. |
| Known Solubility | Soluble in DMSO; not soluble in water [2]. |
| Clinical Trial Status (as of 2019) | Phase 1 clinical trial (initiated circa 2008) [1] [2]. |
| Key Differentiating Feature | Its non-ATP competitive mechanism may allow it to overcome resistance to older ATP-competitive inhibitors [2]. |
The following table contextualizes this compound against other kinase inhibitors based on its unique mechanism [2]:
| Compound Name | Target Kinase(s) | Mechanism | Clinical Status |
|---|---|---|---|
| This compound | Janus kinase 2 (JAK2), Bcr-Abl | Non-ATP competitive inhibitor | Phase 1 trials [2] |
| Imatinib | Bcr-Abl | ATP competitive inhibitor | Approved for CML [2] |
| Nilotinib | Bcr-Abl | ATP competitive inhibitor | Approved for CML [2] |
| Ruxolitinib | Janus kinase 1 & 2 | ATP competitive inhibitor | Approved for myelofibrosis [2] |
The journey from preclinical models to human trials in oncology is notoriously challenging, often referred to as the "Valley of Death" [3]. This compound's development would have navigated this complex pathway.
Preclinical efficacy for investigational drugs is typically evaluated using mice xenograft models, where human tumor cell lines are implanted into immunocompromised mice [4]. The tumor volume is measured over time after drug treatment and compared to a vehicle-treated control group [4].
Several quantitative metrics are used to characterize antitumor activity in these models [4]:
The diagram below illustrates the logical workflow and major hurdles in translational oncology, which applies to the development path of compounds like this compound.
Despite promising preclinical data, the transition to human trials is the stage with the highest failure rate [3]. Overall, the likelihood of a Phase I oncology program achieving regulatory approval is only 5-7% [3]. The major causes of failure are often a lack of clinical effectiveness and poor safety profiles that were not predicted by preclinical models [3]. This highlights the critical limitations of existing models, which cannot fully capture the complexity of human cancer, including tumor metastasis, host immunity, and tumor heterogeneity [4].